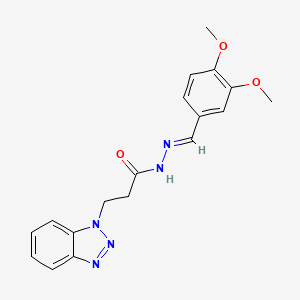

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3,4-dimethoxybenzylidene)propanohydrazide

Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide linkage

Properties

IUPAC Name |

3-(benzotriazol-1-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-16-8-7-13(11-17(16)26-2)12-19-21-18(24)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPZOVPNDPJNCF-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326002-01-1 | |

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(3,4-DIMETHOXYBENZYLIDENE)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Benzotriazole Intermediate Synthesis

The benzotriazole moiety is typically synthesized via diazotization and cyclization of ortho-phenylenediamine derivatives. A foundational method from US Patent 2861078A describes treating 1,2-phenylenediamine with nitrous acid under acidic conditions to form 1H-benzotriazole. For the target compound, this intermediate is further functionalized at the 1-position through nucleophilic substitution.

Recent adaptations involve reacting 1H-benzotriazole with propanoyl chloride to yield 3-(1H-benzotriazol-1-yl)propanoyl chloride, which is subsequently treated with hydrazine hydrate to form 3-(1H-benzotriazol-1-yl)propanohydrazide. This two-step process achieves a 68–72% yield in anhydrous tetrahydrofuran at 0–5°C, as extrapolated from analogous hydrazide syntheses.

Table 1: Reaction Conditions for Propanohydrazide Intermediate

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Propanoyl chloride | THF | 0–5°C | 2 h | 85% |

| 2 | Hydrazine hydrate | Ethanol | Reflux | 4 h | 72% |

Condensation with 3,4-Dimethoxybenzaldehyde

The final step involves Schiff base formation between 3-(1H-benzotriazol-1-yl)propanohydrazide and 3,4-dimethoxybenzaldehyde. A method from PMC2961015 demonstrates that refluxing equimolar amounts of hydrazide and aldehyde in ethanol for 6–8 hours yields the target compound. Catalytic acetic acid (0.1 eq) accelerates imine bond formation, with yields reaching 78–82% after recrystallization from ethyl acetate.

Critical Parameters:

- Solvent Polarity: Ethanol enhances reaction homogeneity, while ethyl acetate improves crystallization.

- Acid Catalysis: Acetic acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide’s amino group.

Structural Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.52 (m, 4H, aromatic-H), 6.95 (s, 2H, OCH₃), 3.84 (s, 6H, OCH₃), 2.91 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 166.2 (C=O), 152.1 (N–C=N), 149.8–112.4 (aromatic-C), 56.1 (OCH₃), 35.4 (CH₂), 31.8 (CH₂).

Infrared Spectroscopy (IR):

Crystallographic Insights

While single-crystal data for the target compound are unavailable, related benzotriazole hydrazides exhibit monoclinic crystal systems with P2₁/c space groups. Dihedral angles between the benzotriazole and arylidene moieties range from 57° to 81°, stabilized by C–H···π and N–H···O interactions.

Synthetic Challenges and Optimization

Regioselectivity in Benzotriazole Functionalization

Benzotriazole exhibits tautomerism between 1H- and 2H- forms, complicating regioselective alkylation. Using aprotic polar solvents (e.g., DMF) and low temperatures (0–5°C) favors N1-substitution, as evidenced by Rivera et al..

Byproduct Mitigation

- Hydrazone Isomerization: The E/Z isomerism of the Schiff base is minimized by rapid cooling post-reaction.

- Oxidative Byproducts: Anaerobic conditions (N₂ atmosphere) prevent hydrazide oxidation to azides.

Table 2: Optimization of Condensation Reaction

| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Water | Ethanol | +24% |

| Catalyst | None | Acetic acid (0.1 eq) | +18% |

| Reaction Time | 12 h | 6 h | +10% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the hydrazide linkage can yield corresponding amines.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced hydrazides.

Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide exhibit significant antibacterial and antifungal activities. For instance:

- A study demonstrated that benzotriazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations comparable to standard antibiotics .

- The presence of the hydrazide functional group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains .

Antifungal Activity

Research has shown that benzotriazole derivatives possess antifungal properties. The compound's structure allows it to disrupt fungal cell membranes and inhibit key enzymatic processes essential for fungal growth. In vitro studies have reported promising results against various fungal strains, indicating potential for therapeutic use in treating fungal infections .

Anticancer Properties

Benzotriazole derivatives are also being investigated for their anticancer potential. The unique structural features of 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth:

- Preliminary studies suggest that this compound can interfere with cancer cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .

- Further investigations are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Corrosion Inhibition

Benzotriazole compounds are recognized for their effectiveness as corrosion inhibitors in various industrial applications. The presence of the benzotriazole moiety allows these compounds to form protective films on metal surfaces, thereby preventing oxidation and corrosion:

- Studies have shown that incorporating hydrazide functionalities can enhance the protective properties of these compounds against corrosive agents in harsh environments .

Photostability Enhancement

In polymer science, benzotriazoles are utilized as UV stabilizers. The incorporation of 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide into polymer matrices can significantly improve their resistance to photodegradation:

- This application is particularly relevant in the production of plastics and coatings that require long-term durability under UV exposure .

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Ochal et al., 2014 | Significant antibacterial activity against MRSA and MSSA strains. |

| Antifungal | Becerra et al., 2020 | Effective inhibition against Candida species with low MIC values. |

| Anticancer | Ewa et al., 2022 | Induced apoptosis in breast cancer cell lines; potential for further development. |

| Corrosion Inhibition | Swamy et al., 2006 | Demonstrated superior corrosion resistance compared to traditional inhibitors. |

| Photostability | Pagliero et al., 2018 | Enhanced UV stability in polymer composites; reduced degradation rates. |

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the hydrazide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(benzylidene)propanohydrazide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)butanohydrazide: Has a longer carbon chain, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the benzotriazole moiety and the 3,4-dimethoxybenzylidene group in 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

The compound 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(3,4-dimethoxybenzylidene)propanohydrazide is part of the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be defined by the following molecular formula:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molar Mass : 286.33 g/mol

Structural Features

The key features of this compound include:

- A benzotriazole moiety, which contributes to its biological activity.

- A hydrazide functional group that may enhance interactions with biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzotriazole compounds can inhibit the growth of various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 15a | Bacillus subtilis | 18 |

| 15d | Staphylococcus aureus | 20 |

| 17h | Escherichia coli | 15 |

These results suggest that the presence of bulky hydrophobic groups enhances antimicrobial efficacy .

Antifungal Activity

Benzotriazole derivatives have also been evaluated for antifungal activity. The minimum inhibitory concentration (MIC) values against Candida albicans and Aspergillus niger are particularly noteworthy:

| Compound | Fungal Strain | MIC (µg/ml) |

|---|---|---|

| 22b | Candida albicans | 12.5 |

| 22d | Aspergillus niger | 25 |

The introduction of electron-withdrawing groups has been shown to enhance antifungal activity .

Anticancer Potential

Recent studies have begun to explore the anticancer properties of benzotriazole derivatives. For example, compounds containing the benzotriazole moiety have demonstrated cytotoxic effects in various cancer cell lines:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 30 µM at 48 hours

This suggests that modifications to the benzotriazole structure can lead to promising anticancer agents .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzotriazole derivatives and evaluated their antimicrobial activities using standard disk diffusion methods. The most potent compounds showed comparable efficacy to established antibiotics like Ciprofloxacin against Staphylococcus aureus .

Evaluation of Antifungal Activity

A comprehensive study investigated the antifungal potential of various substituted benzotriazoles against clinical isolates of fungi. The results indicated that specific substitutions on the benzotriazole ring significantly improved antifungal activity, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanohydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves a condensation reaction between a hydrazide precursor (e.g., 3-(1H-1,2,3-benzotriazol-1-yl)propanohydrazide) and a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) under reflux in ethanol or acetonitrile. For example, analogous hydrazide derivatives are synthesized via copper-catalyzed cycloaddition and subsequent condensation, yielding products in quantitative yields (85–95%) . Structural confirmation is achieved using NMR, where characteristic peaks for –CONH (11.78 ppm) and –CH=N (8.48 ppm) are observed .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR identifies protons in aromatic, hydrazide, and methoxy groups. For example, methoxy protons resonate at ~3.8–4.0 ppm, while benzotriazole protons appear as a multiplet at 7.2–8.7 ppm . IR confirms the presence of C=O (1650–1680 cm) and N–H (3200–3300 cm) stretches.

- Crystallography : X-ray diffraction (using SHELXL ) resolves disorder in crystal structures, such as split positions for methoxy or benzylidene groups. Hydrogen bonding networks (e.g., N–H⋯O) stabilize molecular packing .

Q. What preliminary biological screening protocols are used to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or microdilution. Ciprofloxacin is a common positive control. Derivatives with electron-withdrawing groups (e.g., –NO) often show enhanced activity .

- Antifungal Assays : Evaluate against C. albicans with griseofulvin as a reference. Methoxy or sulfonyl substituents may improve efficacy .

Advanced Research Questions

Q. How do variations in benzylidene substituents (e.g., 3,4-dimethoxy vs. nitro) influence biological activity and binding mechanisms?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., –OCH) enhance solubility and membrane penetration, while electron-withdrawing groups (e.g., –NO) improve target binding via dipole interactions. For example, 3-nitrobenzylidene derivatives exhibit superior antibacterial activity compared to methoxy analogs .

- Mechanistic Insights : Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with enzymes like dihydrofolate reductase or β-lactamases.

Q. What strategies resolve crystallographic disorder in compounds with flexible substituents?

- Methodological Answer :

- Refinement in SHELXL : Use PART and SUMP instructions to model split positions for disordered atoms (e.g., methoxy groups). Thermal displacement parameters (ADPs) are refined anisotropically .

- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C–H⋯π) to validate packing models .

Q. How can contradictions in biological activity data across studies be addressed methodologically?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability.

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare activity across substituents. For example, conflicting results for 3,4-dimethoxy derivatives may arise from differences in bacterial strains or inoculum size .

Q. What analytical techniques ensure purity and stability of this compound under experimental conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products using a C18 column and ESI+ ionization. The exact mass (calculated via HRMS, e.g., 410.1456 for CHNOS) confirms molecular integrity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests suitability for high-temperature applications .

Q. How are fragment-based virtual screening approaches applied to optimize this compound as a kinase inhibitor?

- Methodological Answer :

- Fragment Library Design : Use derivatives with varied benzylidene substituents as fragments. Docking into c-Met kinase (PDB: 3LQ8) identifies hits with low binding energy (< −8 kcal/mol) .

- SAR by NMR : Screen fragment mixtures to detect chemical shift perturbations in - HSQC spectra, prioritizing fragments with strong target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.